PfGSK3/PfPK6-IN-2 PfGSK3/PfPK6-IN-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16647282
InChI: InChI=1S/C24H25Cl2N5OS/c25-19-15-27-24(29-22(19)20-7-8-21(26)33-20)28-17-5-3-16(4-6-17)23(32)31-13-9-18(10-14-31)30-11-1-2-12-30/h3-8,15,18H,1-2,9-14H2,(H,27,28,29)
SMILES:
Molecular Formula: C24H25Cl2N5OS
Molecular Weight: 502.5 g/mol

PfGSK3/PfPK6-IN-2

CAS No.:

Cat. No.: VC16647282

Molecular Formula: C24H25Cl2N5OS

Molecular Weight: 502.5 g/mol

* For research use only. Not for human or veterinary use.

PfGSK3/PfPK6-IN-2 -

Specification

Molecular Formula C24H25Cl2N5OS
Molecular Weight 502.5 g/mol
IUPAC Name [4-[[5-chloro-4-(5-chlorothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C24H25Cl2N5OS/c25-19-15-27-24(29-22(19)20-7-8-21(26)33-20)28-17-5-3-16(4-6-17)23(32)31-13-9-18(10-14-31)30-11-1-2-12-30/h3-8,15,18H,1-2,9-14H2,(H,27,28,29)
Standard InChI Key SZKUPGRFEZHAPU-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(S5)Cl)Cl

Introduction

Chemical and Pharmacological Profile of PfGSK3/PfPK6-IN-2

Molecular Structure and Physicochemical Properties

PfGSK3/PfPK6-IN-2 (C<sub>24</sub>H<sub>25</sub>Cl<sub>2</sub>N<sub>5</sub>OS) has a molecular weight of 502.46 g/mol and belongs to the 2,4,5-trisubstituted pyrimidine class. The compound’s structure comprises:

  • A 2-anilino-pyrimidine scaffold substituted at the 4- and 5-positions with a benzothiophene ring and chlorine atoms, respectively.

  • A pyrrolidine-amide side chain at the 2-position, critical for interactions with the ATP-binding sites of PfGSK3 and PfPK6 .

The chlorine atoms at the 5-position enhance hydrophobic interactions with the methionine gatekeeper residue in PfGSK3, while the benzothiophene moiety occupies a hydrophobic back pocket in PfPK6 .

Target Kinases and Inhibitory Potency

PfGSK3/PfPK6-IN-2 selectively inhibits two essential P. falciparum kinases:

Target KinaseIC<sub>50</sub> (nM)Biological Role in Malaria Parasite
PfGSK3172 ± 15Regulates glycogen metabolism and asexual development
PfPK611 ± 2Controls DNA replication and erythrocyte invasion

The dual inhibition disrupts multiple parasitic pathways, leading to impaired growth and survival of blood-stage parasites .

Mechanistic Insights into Antimalarial Activity

Inhibition of Blood-Stage P. falciparum

In vitro assays using the 3D7 strain demonstrated dose-dependent suppression of parasitemia, with an EC<sub>50</sub> of 552 nM . Time-kill studies revealed a >90% reduction in parasite load within 48 hours at 2 μM, correlating with PfGSK3/PfPK6 inhibition . Synergistic effects were observed when combined with artemisinin, suggesting potential for combination therapy .

Cytotoxicity and Selectivity

Despite its antimalarial efficacy, PfGSK3/PfPK6-IN-2 exhibits cytotoxicity in human HepG2 hepatocytes (IC<sub>50</sub> = 2 μM) . This narrow therapeutic window underscores the need for structural optimization to improve parasite selectivity. Comparative kinase profiling showed >50-fold selectivity for PfPK6 over human CDK2 and GSK-3β, reducing off-target risks .

Structure-Activity Relationship (SAR) Studies

Modifications to the Pyrimidine Core

SAR analyses identified critical structural features for dual kinase inhibition:

  • Benzothiophene at Position 4: Replacement with benzofuran (18a) or naphthalene (18b) reduced PfGSK3 activity by 3–5 fold, while PfPK6 inhibition remained intact (IC<sub>50</sub> = 317–329 nM) .

  • Chlorine at Position 5: Substitution with bromine (18s) or fluorine (18q) maintained PfPK6 potency (IC<sub>50</sub> = 19–456 nM) but altered PfGSK3 affinity, suggesting halogen-specific interactions with Met164 in PfGSK3 .

Role of the Pyrrolidine-Amide Side Chain

The pyrrolidine moiety is essential for PfGSK3 binding:

  • Ring Expansion: Replacing pyrrolidine with piperidine (9b) improved PfPK6 inhibition (IC<sub>50</sub> = 216 nM) but reduced PfGSK3 activity (IC<sub>50</sub> = 695 nM) .

  • Amide Linker: Removal or substitution of the amide group (e.g., 4h, 5) abolished activity, highlighting its role in hinge-region hydrogen bonding .

Binding Mode and Homology Modeling

Docking into PfPK6’s ATP-Binding Site

A homology model of PfPK6, based on human CDK2, revealed a narrow, hydrophobic ATP-binding pocket. PfGSK3/PfPK6-IN-2 adopts a U-shaped conformation:

  • The pyrimidine core forms hydrogen bonds with Ile148 in the hinge region.

  • The benzothiophene occupies a hydrophobic pocket lined by Val81 and Leu201 .

  • The pyrrolidine-amide tail extends into solvent-exposed regions, minimizing steric clashes .

Interaction with PfGSK3’s Catalytic Site

In a PfGSK3 model derived from human GSK-3β:

  • The chlorine atoms engage in halogen bonding with Met164, stabilizing the inhibitor-kinase complex.

  • The benzothiophene interacts with Phe67 and Tyr138, while the pyrrolidine nitrogen forms a salt bridge with Asp181 .

Future Directions and Challenges

Improving Parasite Selectivity

Strategies to reduce host cytotoxicity include:

  • Introducing polar groups at the pyrrolidine terminus to enhance solubility.

  • Exploring prodrug formulations to limit hepatic exposure .

In Vivo Efficacy Studies

While in vitro data are promising, pharmacokinetic studies in murine models are needed to assess oral bioavailability and blood-brain barrier penetration, critical for treating cerebral malaria .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator